molecular formula C13H20N2O2 B058433 2-(4-Tert-butylphenoxy)propanohydrazide CAS No. 125096-56-2

2-(4-Tert-butylphenoxy)propanohydrazide

Cat. No.: B058433
CAS No.: 125096-56-2
M. Wt: 236.31 g/mol
InChI Key: BZNCKHGNOQBBRO-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)propanohydrazide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-Tert-butylphenoxy)propanohydrazide typically involves the reaction of 4-tert-butylphenol with propanohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Tert-butylphenoxy)propanohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

2-(4-Tert-butylphenoxy)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(4-Tert-butylphenoxy)propanohydrazide can be compared with other similar compounds, such as:

  • 2-(4-Tert-butylphenoxy)propanoic acid
  • 2-(4-Tert-butylphenoxy)propanamide
  • 2-(4-Tert-butylphenoxy)propanol

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(12(16)15-14)17-11-7-5-10(6-8-11)13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCKHGNOQBBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407279
Record name 2-(4-tert-butylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-56-2
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125096-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-tert-butylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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